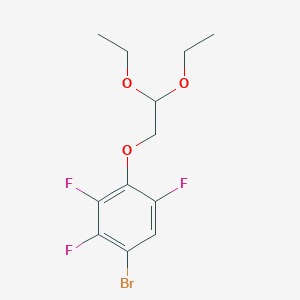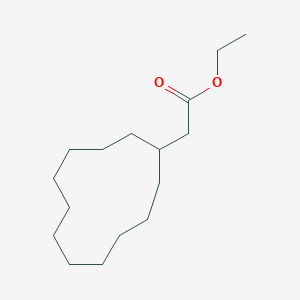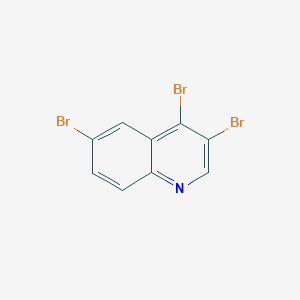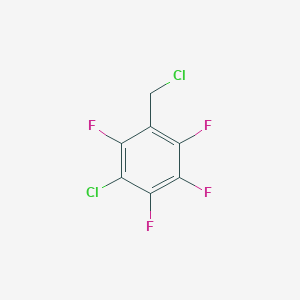![molecular formula C28H13NO4 B1628002 16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone CAS No. 4229-15-6](/img/structure/B1628002.png)
16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone is a complex organic compound known for its unique structure and properties It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by its multiple fused rings and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone typically involves multi-step organic reactions. One common method starts with the condensation of 1-aminoanthraquinone and 1-chloroanthraquinone in the presence of copper powder. This is followed by nitration, reduction, and benzoylation with benzoyl chloride. The final steps involve cyclization and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone involves its interaction with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress in cells. These properties make it a candidate for further investigation in cancer therapy and other medical applications .
Comparison with Similar Compounds
Similar Compounds
- 16,23-Dihydronaphth[2’,3’:6,7]indolo[2,3-c]dinaphtho[2,3-a:2’3’-i]carbazole-5,10,15,17,22,24-hexone
- 4,11-Bis-benzoylamino-16H-dinaphtho[2,3-a,2’,3’-i]carbazole-5,10,15,17-tetraone
Uniqueness
5H-Dinaphtho[2,3-a:2’,3’-i]carbazole-5,10,15,17(16H)-tetrone stands out due to its specific arrangement of fused rings and ketone groups, which impart unique electronic and photophysical properties. These characteristics make it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
Properties
CAS No. |
4229-15-6 |
|---|---|
Molecular Formula |
C28H13NO4 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone |
InChI |
InChI=1S/C28H13NO4/c30-25-15-5-1-3-7-17(15)27(32)21-19(25)11-9-13-14-10-12-20-22(24(14)29-23(13)21)28(33)18-8-4-2-6-16(18)26(20)31/h1-12,29H |
InChI Key |
LZBZDELGODNSEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C(N4)C6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |
Key on ui other cas no. |
4229-15-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


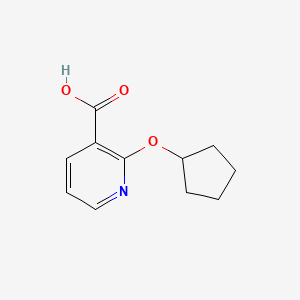
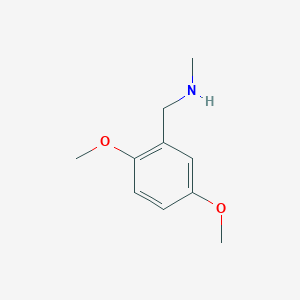
![4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1627924.png)
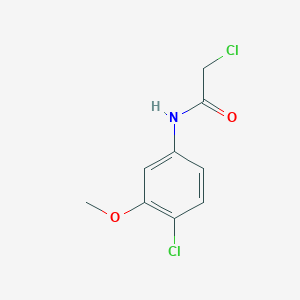
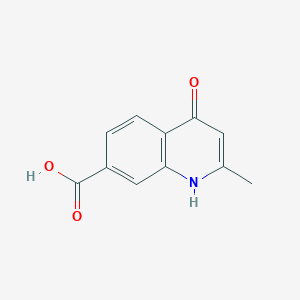

![6-Bromo-2-(4-iodo-phenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1627931.png)
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1627934.png)

